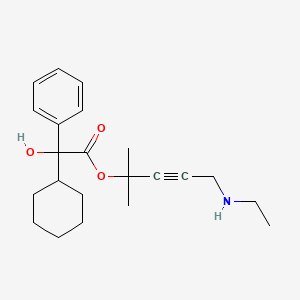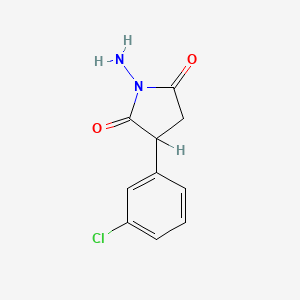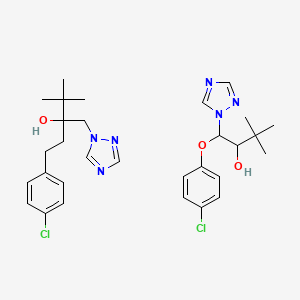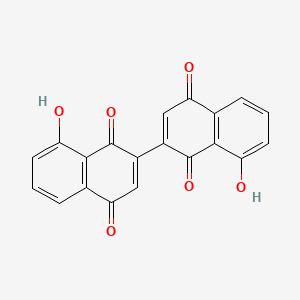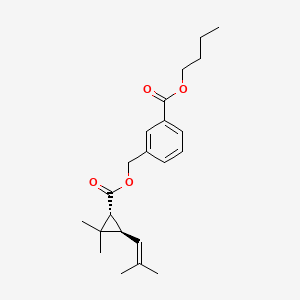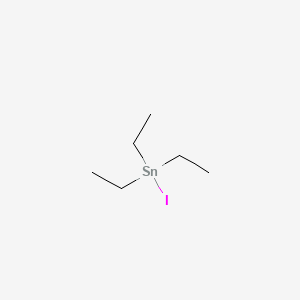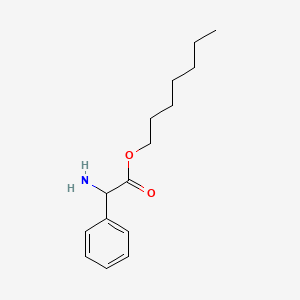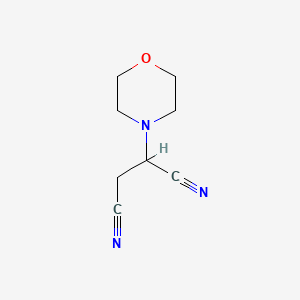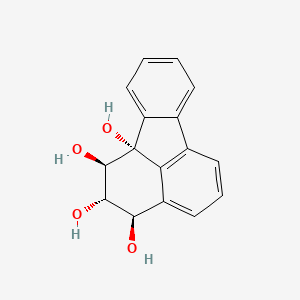
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic ring formation: Starting from simpler aromatic compounds, the formation of the polycyclic structure can be achieved through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Stereoselective synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch reactors: For precise control over reaction conditions and stereochemistry.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of aromatic rings or hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism by which 1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- exerts its effects involves:
Molecular targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: A simpler PAH with fewer hydroxyl groups.
Phenanthrene: Another PAH with a different ring structure.
Chrysene: A PAH with a similar number of rings but different substitution patterns.
Uniqueness
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- is unique due to its specific stereochemistry and hydroxylation pattern, which may confer distinct chemical and biological properties compared to other PAHs.
Properties
CAS No. |
143289-14-9 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(1R,2S,3R,10bR)-2,3-dihydro-1H-fluoranthene-1,2,3,10b-tetrol |
InChI |
InChI=1S/C16H14O4/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(20,12(9)10)15(19)14(13)18/h1-7,13-15,17-20H/t13-,14+,15-,16-/m1/s1 |
InChI Key |
KEHBEOOYFBDGRQ-QKPAOTATSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C4[C@]2([C@@H]([C@H]([C@@H](C4=CC=C3)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2(C(C(C(C4=CC=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)
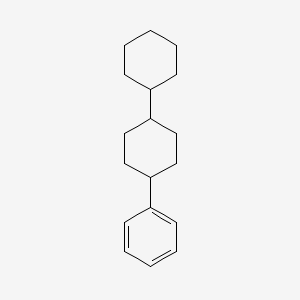

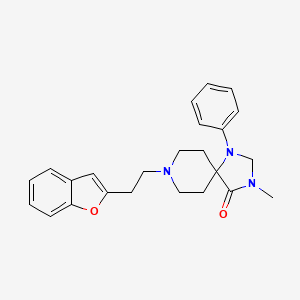
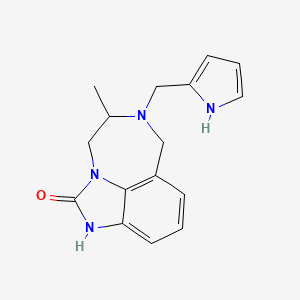
![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
